molecular formula C9H9BrN4 B8651762 5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

5-(4-Bromo-3,5-dimethylphenyl)-2H-1,2,3,4-tetrazole

Cat. No. B8651762
M. Wt: 253.10 g/mol
InChI Key: ZUYUSHLQAGYSDF-UHFFFAOYSA-N
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Patent
US09051289B2

Procedure details

5-(4-Bromo-3,5-dimethylphenyl)-2H-tetrazole may be obtained as follows: To a solution of 135 g (0.642 mol) 4-bromo-3,5-dimethylbenzonitrile in 960 mL anhydrous xylene, 141.6 g (1.028 mol) sodium azide and 10.48 g (1.028 mol) triethylammonium chloride is added. The mixture is heated to 115° C. and stirred overnight. After cooling to r.t. the reaction mixture is poured into 2 L of ice water and the pH is adjusted to pH=1 by acidification with conc. aq. hydrochloric acid. Stirring is continued for 1 h. The crude product is filtered off, washed with n-hexane (lx 500 mL) and water (3×600 mL) and dried to yield the intermediate 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole. 166 g (0.29 mol) 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole is dissolved in 3.2 L DMF and cooled to −10° C., before 305 g (2.15 mol) iodomethane is added. Afterwards, a solution of 71.3 g (0.742 mol) sodium tert-butoxide in 810 mL anhydrous THF is added slowly over a period of 25 min whilst keeping the temperature constant. After full conversion the reaction mixture is warmed to r.t. and poured into 1 L water. The resulting suspension is stirred for an additional hour at r.t. The crude product is filtered off, washed with water (3×1 L) and dried. After recrystallization from acetonitrile/water (1:1) mixture 90.8 g of the title compound is obtained as off white solid.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step One
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:11].[N-:12]=[N+:13]=[N-:14].[Na+].[Cl-].C([NH+](CC)CC)C.Cl>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([C:6]2[N:12]=[N:13][NH:14][N:7]=2)=[CH:8][C:9]=1[CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1C)C
Name
Quantity
141.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10.48 g
Type
reactant
Smiles
[Cl-].C(C)[NH+](CC)CC
Name
Quantity
960 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. the reaction mixture
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crude product is filtered off
WASH
Type
WASH
Details
washed with n-hexane (lx 500 mL) and water (3×600 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)C=1N=NNN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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